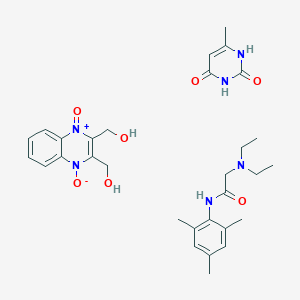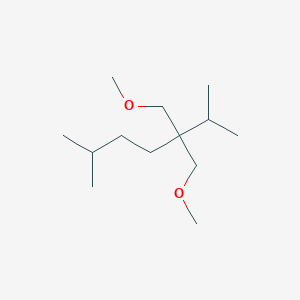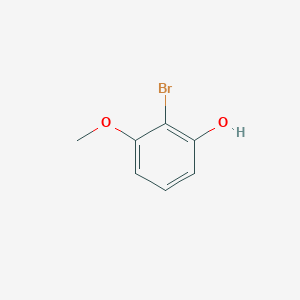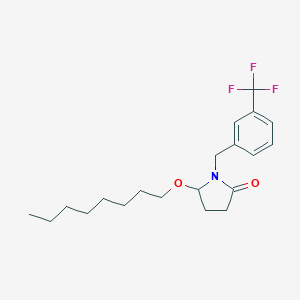
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrolidinone derivative that has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, this compound has been found to have potential anti-inflammatory and antioxidant effects.
Efectos Bioquímicos Y Fisiológicos
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone has been found to have a range of biochemical and physiological effects. This compound has been found to have potential anti-inflammatory and antioxidant effects, as well as potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone in lab experiments is that it has been found to have a range of potential applications in scientific research. Additionally, this compound has been found to have potential anti-inflammatory and antioxidant effects, as well as potential applications in the treatment of certain diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are many potential future directions for the study of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone. One potential direction is the further exploration of its potential as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of certain diseases, including cancer and Alzheimer's disease. Finally, more research could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone involves the reaction of 3-(trifluoromethyl)benzaldehyde with octan-1-ol followed by the addition of a pyrrolidinone derivative. The reaction is typically carried out under reflux conditions and requires careful monitoring to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone has been found to have a range of potential applications in scientific research. This compound has been studied for its potential as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, this compound has been found to have potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
136410-35-0 |
|---|---|
Nombre del producto |
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone |
Fórmula molecular |
C20H28F3NO2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
5-octoxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H28F3NO2/c1-2-3-4-5-6-7-13-26-19-12-11-18(25)24(19)15-16-9-8-10-17(14-16)20(21,22)23/h8-10,14,19H,2-7,11-13,15H2,1H3 |
Clave InChI |
GFGYTWXVHRLVAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
CCCCCCCCOC1CCC(=O)N1CC2=CC(=CC=C2)C(F)(F)F |
Sinónimos |
5-octoxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



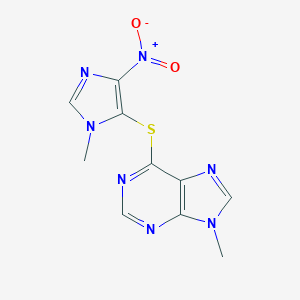
![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)
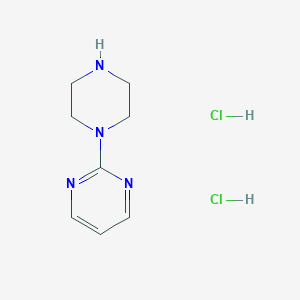
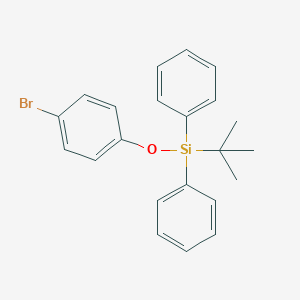
![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
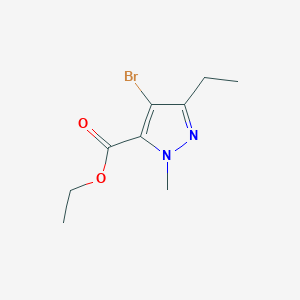
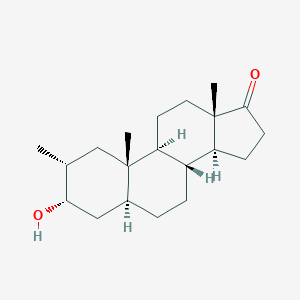

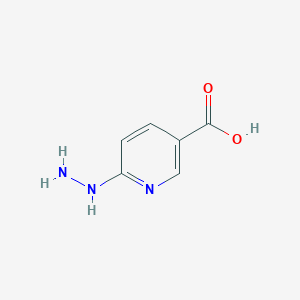
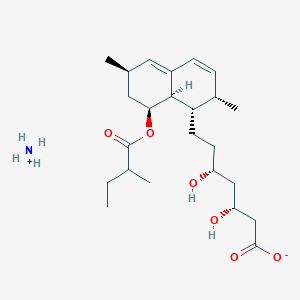
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
